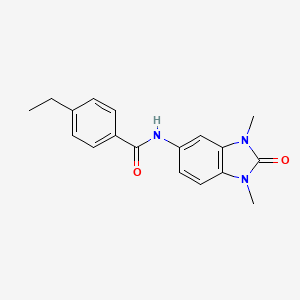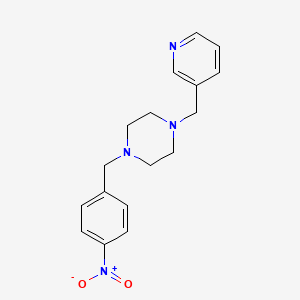![molecular formula C15H16N2O3 B5631035 N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B5631035.png)
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. This unique structure contributes to its various applications in scientific research and industry.
Preparation Methods
The synthesis of N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . Another method involves the reaction of furan-2-carbonyl chloride with 4-morpholinylaniline in the presence of a base such as triethylamine .
Chemical Reactions Analysis
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups into the molecule .
Scientific Research Applications
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53-p21 pathway . This pathway is crucial for regulating cell growth and preventing the proliferation of cancer cells. Additionally, it can inhibit certain enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds such as N-(4-bromophenyl)furan-2-carboxamide and N-(furan-2-ylmethyl)-1H-indole-3-carboxamide . These compounds share similar structural features, such as the presence of a furan ring, but differ in their specific substituents and biological activities. For example, N-(4-bromophenyl)furan-2-carboxamide has been studied for its insecticidal activity, while N-(furan-2-ylmethyl)-1H-indole-3-carboxamide has shown potential as an epidermal growth factor receptor inhibitor and anticancer agent .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-6-3-9-20-14)16-12-4-1-2-5-13(12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNZCCTDZUPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
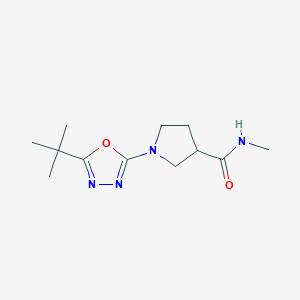
![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
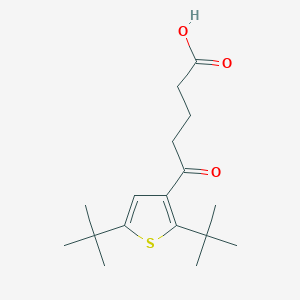
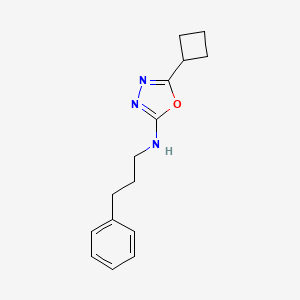
![2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)
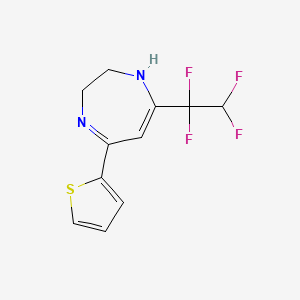
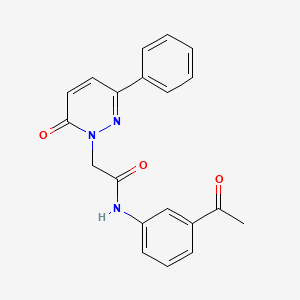
![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B5630981.png)
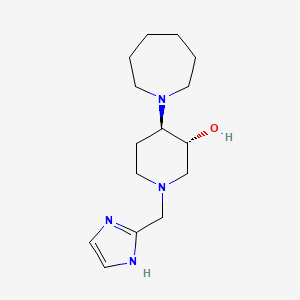
![N-butyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)benzamide dihydrochloride](/img/structure/B5631003.png)
